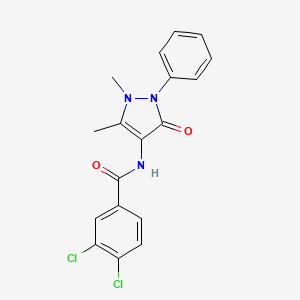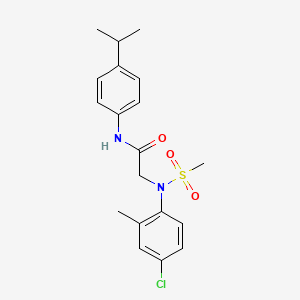
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide
Übersicht
Beschreibung
The compound “3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide” is a chemical compound with a complex structure . It contains several functional groups, including an amide group, a pyrazole ring, and a phenyl ring .
Synthesis Analysis
The synthesis of this compound involves reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent . The reaction is heated at 50 °C and stirred for 3 hours, resulting in an orange solution .Molecular Structure Analysis
The molecular structure of this compound is quite complex. The amide group is planar and, through N-H⋯O hydrogen bonding to an adjoining molecule, forms dimers of the R2 (2) (10) type . As a result of steric repulsion, the amide group is rotated with respect to both the dichlorophenyl and 2,3-dihydro-1H-pyrazol-4-yl ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The compound is characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly include H-bonding and interaction involving π-ring .
Quantum Parameters
The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .
Docking with Ampicillin-CTX-M-15
The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol .
Extraction and Spectrophotometric Determination of Metal Ions
Some applications of this compound include extraction and spectrophotometric determination of metal ions .
Spectrophotometric Determination of Species in Pharmaceuticals
This compound is also used in the spectrophotometric determination of some species in pharmaceuticals .
Intermolecular Interactions
Studies complemented with DFT calculations (B3LYP-D3/def2-TZVP), and a combination of QTAIM/NCIplot analyses disclose that the H-bonding interactions are energetically relevant (ranging from 0.9 to 6.1 kcal mol −1), however the total binding energies of the different assemblies are dominated by a combination of π-interactions (of the type C–H⋯π, π⋯π, and lone pair halogen⋯π) that are able to stabilize cooperatively the assemblies up to 12 kcal mol −1 .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various biological targets, leading to a range of therapeutic effects .
Mode of Action
It has been reported that the compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 376237, and its density is 15±01 g/cm3 . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been reported that the compound was characterized by single crystal xrd analysis
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-16(21-17(24)12-8-9-14(19)15(20)10-12)18(25)23(22(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDQNBWZHVMPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435806.png)
![N-(4-iodophenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3435815.png)
![2-(methylthio)-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B3435832.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435834.png)
![2-{4-chloro-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B3435841.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B3435848.png)

![6-(3,4-dimethoxyphenyl)-2-[(3-fluorobenzyl)thio]nicotinonitrile](/img/structure/B3435862.png)
![N~2~-(2-chlorophenyl)-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3435865.png)


![4-fluoro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B3435895.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B3435903.png)